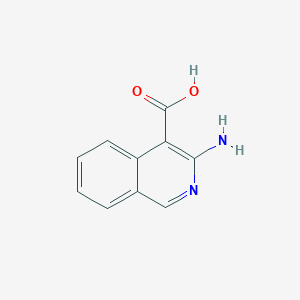
3-Aminoisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoisoquinoline-4-carboxylic acid is a heterocyclic organic compound that features an isoquinoline core with an amino group at the 3-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, with ammonia or primary amines typically yielding good results . Another method involves the cyclocondensation of arylmethylazapropenylium perchlorates or the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents and conditions used.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride
Reduction: Reduced derivatives of the parent compound
Substitution: A wide range of substituted isoquinoline derivatives
Applications De Recherche Scientifique
3-Aminoisoquinoline-4-carboxylic acid has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 3-aminoisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
3-Aminoisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
Isoquinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
3-Aminoquinoline: Similar in structure but lacks the carboxylic acid group at the 4-position.
Uniqueness: The presence of both the amino group at the 3-position and the carboxylic acid group at the 4-position makes this compound unique. This dual functionality allows for diverse chemical reactivity and the potential for various applications in different fields.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-aminoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12)(H,13,14) |
Clé InChI |
NOUXXFTXULJQGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=C2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



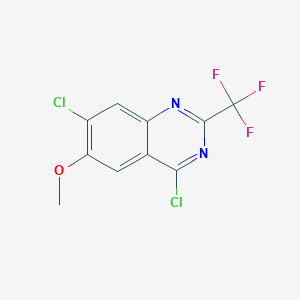

![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
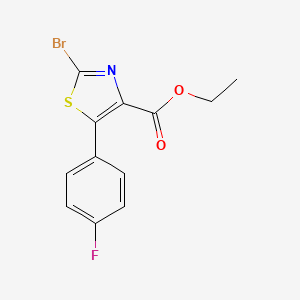
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
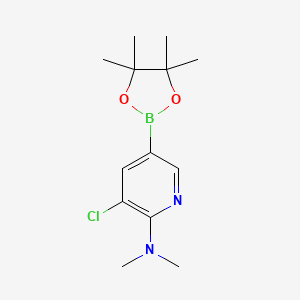

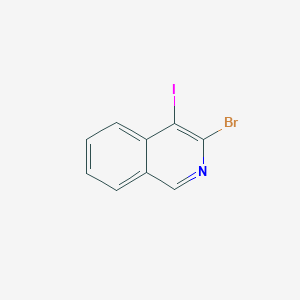


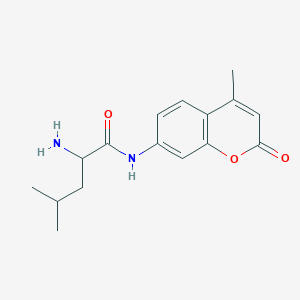
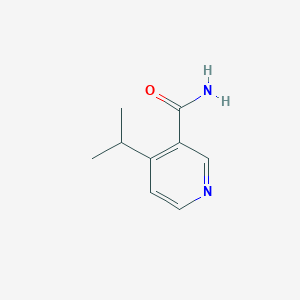
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
